molecular formula C44H86NO9PS B10861752 DSPE-Thiol

DSPE-Thiol

Cat. No.: B10861752
M. Wt: 836.2 g/mol
InChI Key: VPGMYYHJMRLITI-VQJSHJPSSA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-thiol (DSPE-Thiol) is a phospholipid derivative that features a thiol group at its head. This compound is known for its high hydrophobicity due to the presence of an 18-carbon saturated phospholipid chain. This compound is widely used in various scientific fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-Thiol typically involves the conjugation of a thiol group to the head of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including the use of maleimide, pyridyldisulfide, or iodoacetamide as reactive partners . The reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of the thiolate ion, which is the active species for the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and purification systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DSPE-Thiol is unique due to its thiol group, which allows for specific and selective reactions with thiol-reactive groups. This property makes it highly versatile for various applications, including the preparation of functionalized nanoparticles and targeted drug delivery systems .

Properties

Molecular Formula

C44H86NO9PS

Molecular Weight

836.2 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-(3-sulfanylpropanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C44H86NO9PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)51-39-41(40-53-55(49,50)52-37-36-45-42(46)35-38-56)54-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,56H,3-40H2,1-2H3,(H,45,46)(H,49,50)/t41-/m1/s1

InChI Key

VPGMYYHJMRLITI-VQJSHJPSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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